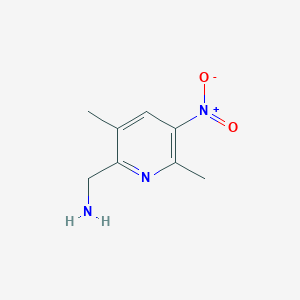
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is characterized by the presence of a pyridine ring substituted with methyl and nitro groups, as well as a methanamine group
Méthodes De Préparation
The synthesis of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanamine group can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine can be compared with other similar compounds such as:
(3,5-Dimethyl-4-nitro-2-pyridyl)methanamine: Similar structure but different substitution pattern.
(2,6-Dimethyl-5-nitro-3-pyridyl)methanamine: Different position of the nitro group.
(3,6-Dimethyl-2-pyridyl)methanamine: Lacks the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(3,6-dimethyl-5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-8(11(12)13)6(2)10-7(5)4-9/h3H,4,9H2,1-2H3 |
Clé InChI |
FPNQBMCEXHLBAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1CN)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


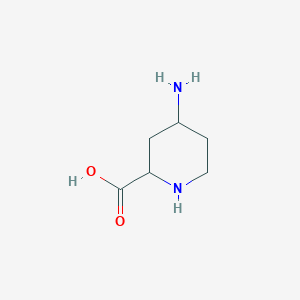
![Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
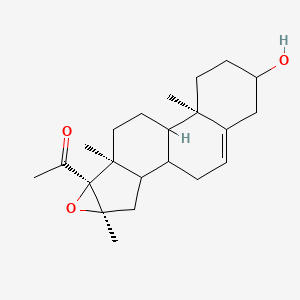
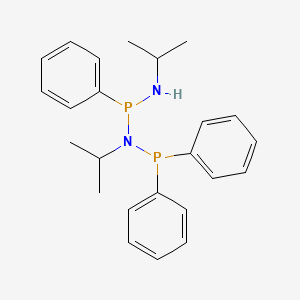
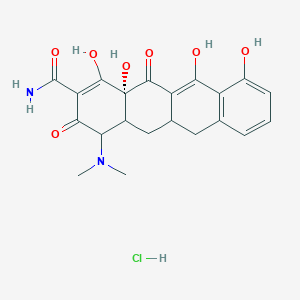
![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![N-[1-(3-fluorophenyl)-3-[3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B14783475.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
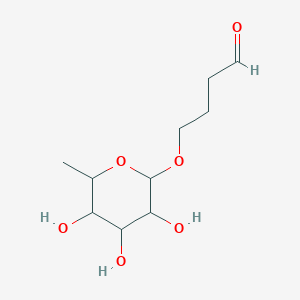
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(4-Cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14783519.png)
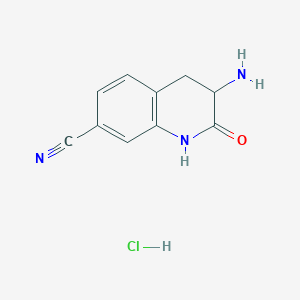
![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B14783537.png)
